molecular formula C16H21N3OS B2882595 2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2058730-14-4

2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No. B2882595
CAS RN: 2058730-14-4
M. Wt: 303.42
InChI Key: QMLMLPJHQORKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C16H21N3OS and its molecular weight is 303.42. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry: Synthesis of Biphenyl-Containing Pyrrolopyrimidines

The compound’s structure suggests it could be used in the synthesis of biphenyl-containing pyrrolopyrimidines, which are of great importance in medicinal chemistry. These compounds can be synthesized through Pd-catalyzed direct ortho C–H arylation of pyrrolopyrimidine derivatives . This method is highly selective and tolerates many functional groups, providing good to excellent yields, which is crucial for developing pharmaceuticals.

Multicomponent Synthesis of Heterocycles

The compound can be involved in multicomponent reactions to synthesize heterocycles with a pyranopyrimidine core . These heterocyclic compounds are significant due to their biodiversity and potential biological activity. The synthetic routes often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation, leading to the formation of bicyclic, tricyclic, polycyclic, and spirocyclic systems.

Pharmacophore Modeling

Pharmacophore modeling is a method used to predict the molecular features responsible for a drug’s biological activity. The compound could serve as a key intermediate in the synthesis of new chemical entities (NCEs) that can be tested for their activity on various biological targets, such as 5-HT2A receptors .

Gram-Scale Synthesis

This compound’s synthesis protocol is practical for gram-scale production . This is particularly useful for the large-scale synthesis of compounds needed for extensive biological testing or for the eventual commercial production of pharmaceuticals.

Biological Potency Evaluation

The compound could be used to create derivatives that can be evaluated for significant biological potency . This includes testing for various biological activities, such as antimicrobial, antiviral, or anticancer properties.

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c20-16(9-21-12-3-1-2-4-12)19-11-5-6-15(19)13-8-17-10-18-14(13)7-11/h8,10-12,15H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLMLPJHQORKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

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